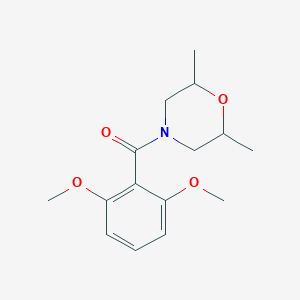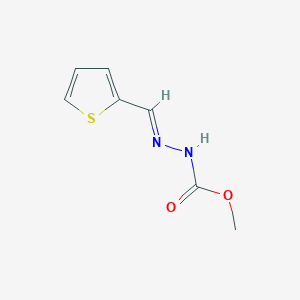![molecular formula C14H14N2O3S2 B5330945 methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5330945.png)
methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate, also known as MPTAT, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology.
Mechanism of Action
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate inhibits HDAC activity by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in acetylation of histones, which in turn leads to changes in gene expression. The increased acetylation of histones can also lead to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to induce apoptosis in cancer cells, but it has also been found to have other effects on cells. Research has shown that methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate can inhibit the proliferation of cancer cells, induce cell cycle arrest, and increase the production of reactive oxygen species (ROS) in cancer cells. Additionally, methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is its potency as an HDAC inhibitor, which makes it a promising candidate for cancer therapy. However, methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has also been found to be toxic to normal cells at high concentrations, which could limit its use in clinical settings. Additionally, methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is not very water-soluble, which could make it difficult to administer in vivo.
Future Directions
Future research on methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate could focus on improving its water solubility and reducing its toxicity to normal cells. Additionally, research could explore the potential of methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could investigate the use of methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anticancer effects.
Synthesis Methods
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-pyridinethiol with ethyl 2-bromo-3-methylbutanoate to form 2-(pyridin-2-ylsulfanyl)butanoic acid. This intermediate is then reacted with methyl chloroformate to form methyl 2-(pyridin-2-ylsulfanyl)butanoate, which is subsequently reacted with 5-methyl-2-mercapto-3-thiophenecarboxylic acid to form methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate.
Scientific Research Applications
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been studied for its potential applications in cancer therapy. Research has shown that methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity, and methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been found to be more potent than other HDAC inhibitors in inducing apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
methyl 5-methyl-2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-9-7-10(14(18)19-2)13(21-9)16-11(17)8-20-12-5-3-4-6-15-12/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHICLTNROAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CSC2=CC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)

![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)
![6,8,10-trimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5330915.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)
![4-{1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B5330929.png)
![2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5330952.png)
![3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
![5-(4-ethoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4-pyrimidinamine](/img/structure/B5330960.png)